

Long-term safety considerations for Pociredir

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Compound of Interest

Compound Name: Pociredir

Cat. No.: B12754854

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Pociredir Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the long-term safety considerations for **Pociredir**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Pociredir**?

A1: **Pociredir** is an oral, small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1] EED is a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, **Pociredir** leads to the downregulation of key fetal hemoglobin (HbF) repressors, most notably BCL11A.[1] This releases the repression of the gamma-globin gene, leading to an increase in the production of fetal hemoglobin (HbF). Increased levels of HbF have the potential to ameliorate the symptoms of sickle cell disease (SCD) by interfering with the polymerization of sickle hemoglobin.

Q2: What is the known long-term safety profile of **Pociredir** from clinical trials?

A2: Based on the Phase 1b PIONEER clinical trial, **Pociredir** has been generally well-tolerated in adult patients with sickle cell disease.[2] The treatment duration in this trial was up to 12 weeks.[2] An open-label extension trial is planned to gather more data on long-term safety and the durability of the response.

Q3: Were there any serious adverse events reported in the clinical trials?

A3: To date, no drug-related serious adverse events (SAEs) have been reported in the PIONEER trial.^[3] Additionally, no patients have discontinued the trial due to treatment-emergent adverse events.

Q4: What are the most common side effects observed with **Pociredir**?

A4: All treatment-related adverse events reported in the PIONEER trial have been mild (Grade 1) in severity.^[4] The reported events include headache, lip numbness, diarrhea, tinnitus, fatigue, drowsiness, and nausea.^{[4][5]}

Q5: Was there a clinical hold on the **Pociredir** trial? What were the concerns?

A5: Yes, the U.S. Food and Drug Administration (FDA) placed a temporary clinical hold on the PIONEER trial in 2023. This was due to concerns about a potential risk of certain types of blood cancer associated with therapies that target the PRC2 complex.^{[2][6]}

Q6: Has the clinical hold been lifted?

A6: Yes, the FDA lifted the clinical hold in the same year. This decision was made after stricter inclusion criteria for trial participants were implemented.^[2]

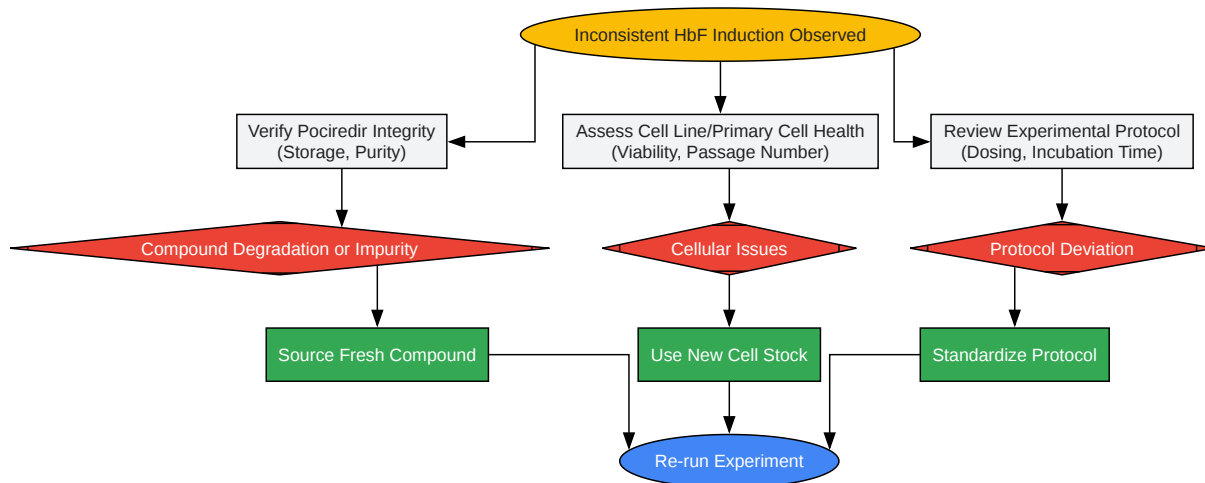
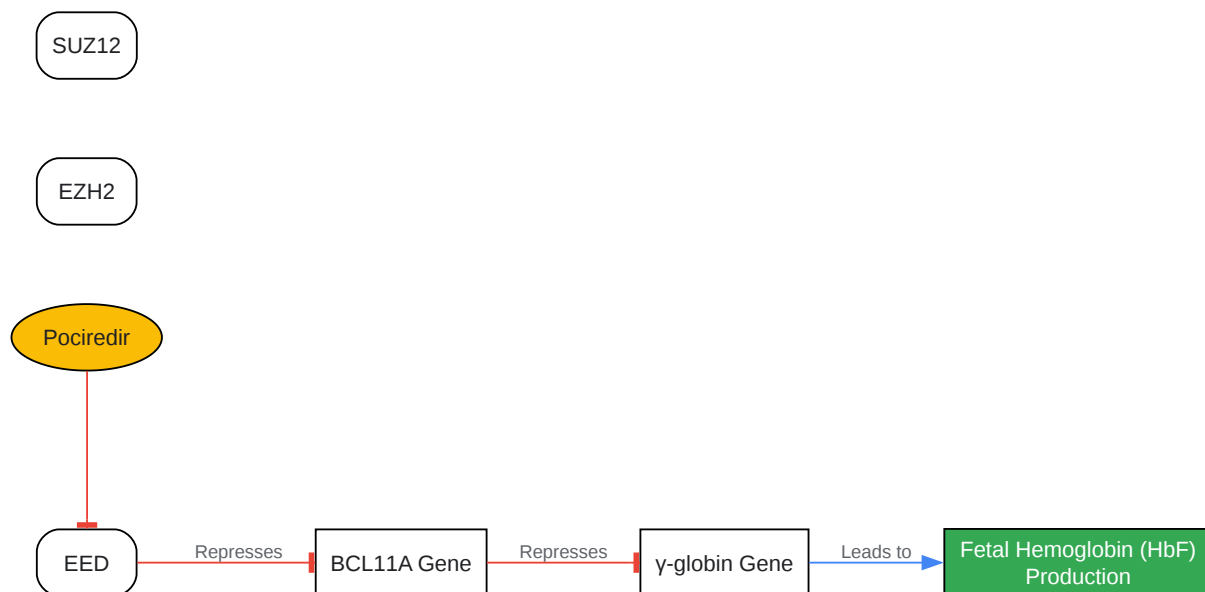
Long-Term Safety Data Summary

The following table summarizes the key safety findings for **Pociredir** from the Phase 1b PIONEER trial.

Parameter	Finding	Source
Serious Adverse Events (SAEs)	No drug-related SAEs reported.	[3]
Discontinuations due to Adverse Events	None reported.	
Treatment-Related Adverse Events (TRAEs)	All reported TRAEs were Grade 1 (mild).	[4]
Specific Grade 1 TRAEs Reported	Headache, lip numbness, diarrhea, tinnitus, fatigue, drowsiness, nausea.	[4] [5]
Clinical Hold	A temporary hold was placed in 2023 due to theoretical risks associated with the PRC2 inhibitor class and was subsequently lifted with revised protocol.	[2] [6]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **Pociredir** in upregulating fetal hemoglobin.



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